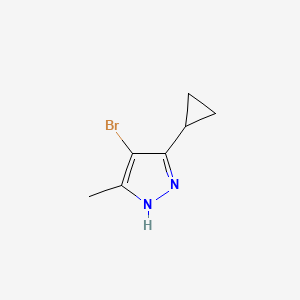

4-bromo-3-cyclopropyl-5-methyl-1H-pyrazole

Übersicht

Beschreibung

4-bromo-3-cyclopropyl-5-methyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This compound is characterized by the presence of a bromine atom at the 4-position, a cyclopropyl group at the 5-position, and a methyl group at the 3-position. It is used in various fields, including medicinal chemistry and organic synthesis, due to its unique structural properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-cyclopropyl-5-methyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methyl-1H-pyrazole with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 4-position. The cyclopropyl group can be introduced through a subsequent reaction with cyclopropyl bromide under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of production .

Analyse Chemischer Reaktionen

Types of Reactions

4-bromo-3-cyclopropyl-5-methyl-1H-pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole oxides or reduction to remove the bromine atom.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.

Major Products

Substitution: Products include various substituted pyrazoles depending on the nucleophile used.

Oxidation: Pyrazole oxides are formed.

Reduction: Dehalogenated pyrazoles are obtained.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C7H9BrN2

- Molecular Weight : 201.06 g/mol

- Structural Features : The compound features a bromine atom at the 4-position, a cyclopropyl group at the 5-position, and a methyl group at the 3-position of the pyrazole ring. These substituents contribute to its unique reactivity and biological activity.

Medicinal Chemistry

4-Bromo-3-cyclopropyl-5-methyl-1H-pyrazole has been investigated for its pharmacological properties, particularly as a potential inhibitor of various enzymes and receptors.

- Enzyme Inhibition : This compound shows promise as an enzyme inhibitor, particularly in modulating metabolic pathways. It has been noted for its ability to inhibit oxidative phosphorylation, impacting ATP production within cells.

- Antiparasitic Activity : Research indicates that structural modifications can enhance its activity against malaria parasites. Compounds with similar structures have demonstrated efficacy against Plasmodium falciparum, suggesting that this compound may also possess significant antiparasitic properties .

Agrochemicals

The compound's unique structure makes it a candidate for developing agrochemicals. Its ability to modulate biological activity can be harnessed in creating effective pesticides or herbicides.

Organic Synthesis

As a versatile building block, this compound is utilized in synthesizing more complex molecules. It serves as a reagent in various chemical reactions, facilitating the development of new compounds with desired properties .

Recent studies have highlighted several biological activities associated with this compound:

Enzyme Interaction

A study focusing on pyrazole derivatives revealed that specific substituents could significantly alter enzyme inhibition potency. The introduction of bromine and cyclopropyl groups was found to enhance binding affinity and metabolic stability against target enzymes.

Antimicrobial Properties

Similar pyrazole derivatives have shown antimicrobial activity, indicating that this compound may also exhibit such properties. This opens avenues for further research into its potential as an antimicrobial agent .

Case Study 1: Enzyme Interaction

Research demonstrated that structural modifications in pyrazoles could enhance their interaction with PfATP4, a sodium pump in malaria parasites. The incorporation of specific substituents led to improved binding affinity and metabolic stability, emphasizing the importance of structural diversity in drug design .

Case Study 2: Antiparasitic Optimization

Further optimization studies indicated that balancing lipophilicity and hydrophilicity is crucial for maintaining antiparasitic activity while improving solubility. Modifications aimed at increasing lipophilicity resulted in enhanced potency against Plasmodium falciparum while maintaining favorable pharmacokinetic properties .

Wirkmechanismus

The mechanism of action of 4-bromo-3-cyclopropyl-5-methyl-1H-pyrazole involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist . The presence of the bromine atom and the cyclopropyl group enhances its binding affinity and specificity towards these targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-bromo-3-cyclopropyl-5-methyl-1H-pyrazole is unique due to the specific arrangement of substituents on the pyrazole ring. The combination of a bromine atom, a cyclopropyl group, and a methyl group imparts distinct chemical and biological properties, making it valuable in various applications .

Biologische Aktivität

4-Bromo-3-cyclopropyl-5-methyl-1H-pyrazole is a synthetic compound belonging to the pyrazole family, which has been studied for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a bromine atom at the 4-position, a cyclopropyl group at the 3-position, and a methyl group at the 5-position of the pyrazole ring. This unique substitution pattern contributes to its biological activity and reactivity.

| Feature | Description |

|---|---|

| Chemical Formula | C₈H₈BrN₂ |

| Molecular Weight | 214.07 g/mol |

| Structure | Chemical Structure |

Similar compounds in the pyrazole class have demonstrated various mechanisms of action, primarily through enzyme inhibition and modulation of biochemical pathways:

- Inhibition of Succinate Dehydrogenase : Related compounds have been shown to inhibit succinate dehydrogenase (SDH), an enzyme involved in the mitochondrial respiratory chain. This inhibition can disrupt cellular energy production, potentially leading to apoptosis in cancer cells.

- Interaction with D-Amino Acid Oxidase (DAO) : The compound may influence oxidative stress by inhibiting DAO, which is responsible for the oxidative deamination of D-amino acids.

- Modulation of Gene Expression : It has been observed that pyrazole derivatives can interact with transcription factors, affecting gene expression related to metabolism and cell growth .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains. For instance, modifications of pyrazole derivatives have shown effectiveness against E. coli and Staphylococcus aureus .

- Anti-inflammatory Effects : Pyrazole derivatives have been documented to exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines like TNF-α and IL-6, which are crucial in inflammatory responses .

- Potential Anticancer Properties : The ability to induce apoptosis through metabolic disruption positions this compound as a candidate for further investigation in cancer therapy.

Case Studies

Several studies have explored the biological implications of pyrazole derivatives:

-

Study on Enzyme Inhibition :

- A series of pyrazole derivatives were synthesized and tested for their ability to inhibit SDH. Compounds exhibiting strong inhibition were linked to reduced cell viability in cancer cell lines.

- Antimicrobial Testing :

- Anti-inflammatory Research :

Eigenschaften

IUPAC Name |

4-bromo-3-cyclopropyl-5-methyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-4-6(8)7(10-9-4)5-2-3-5/h5H,2-3H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHUHUJYSLJXNNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C2CC2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501259590 | |

| Record name | 1H-Pyrazole, 4-bromo-3-cyclopropyl-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501259590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1287752-84-4 | |

| Record name | 1H-Pyrazole, 4-bromo-3-cyclopropyl-5-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1287752-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole, 4-bromo-3-cyclopropyl-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501259590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.